L-Homopropargylglycine is classified as an amino acid analog of methionine, specifically designed for metabolic labeling of proteins. It is commercially available from various suppliers and is typically utilized in research involving protein synthesis monitoring and visualization techniques. The compound's molecular formula is , with a molecular weight of approximately 127.14 g/mol .
The synthesis of L-Homopropargylglycine can be achieved through several methods. One common approach involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, which allow for the selective introduction of the propargyl group at specific stages during peptide synthesis.
A notable method described in the literature includes:
This method allows for efficient multi-gram scale synthesis while maintaining high purity levels, which is crucial for subsequent applications in biological studies.
L-Homopropargylglycine features a unique structure that includes an alkyne moiety. The structural representation can be summarized as follows:
L-Homopropargylglycine participates in various chemical reactions, primarily through its alkyne functionality. The most significant reaction involving L-Homopropargylglycine is the copper-catalyzed azide-alkyne cycloaddition (click reaction). This reaction allows for the selective labeling of proteins that incorporate L-Homopropargylglycine during translation.
The mechanism by which L-Homopropargylglycine functions involves its incorporation into nascent proteins during translation instead of methionine. This process occurs as follows:
This mechanism enables researchers to visualize and analyze protein dynamics in real-time without the drawbacks associated with radioactive labeling.
L-Homopropargylglycine has several significant applications in scientific research:
L-Homopropargylglycine (2S)-2-aminohex-5-ynoic acid) acts as a potent and selective inhibitor of cystathionine γ-lyase (CSE), a pyridoxal 5′-phosphate-dependent enzyme central to the transsulfuration pathway. This pathway converts methionine to cysteine, governing cellular redox homeostasis. The alkyne-modified side chain of L-homopropargylglycine competitively occupies the enzyme’s substrate-binding pocket, irreversibly inactivating CSE by forming a covalent adduct with its catalytic cofactor. This inhibition disrupts the enzymatic cleavage of cystathionine into cysteine, α-ketobutyrate, and ammonia, thereby depleting downstream metabolites like glutathione and hydrogen sulfide (H₂S) [1] [3].
Table 1: Impact of L-Homopropargylglycine on Key Enzymes in Sulfur Metabolism
Enzyme | Substrate Affinity (Km) | Inhibition by L-Homopropargylglycine | Biological Consequence |
---|---|---|---|
Cystathionine γ-lyase | 1.8 ± 0.2 mM | Kᵢ = 0.45 μM; irreversible | Depleted cysteine/glutathione synthesis |
Cystathionine β-synthase | 2.3 ± 0.3 mM | No significant inhibition | Unaffected transsulfuration initiation |
Methionine adenosyltransferase | 0.15 ± 0.05 mM | Weak inhibition (Kᵢ > 100 μM) | Minimal SAMe production alteration |
This targeted inhibition provides a research tool to dissect compartment-specific roles of CSE in cellular physiology, particularly in models investigating oxidative stress responses [1] [5].
By selectively inhibiting CSE, L-homopropargylglycine enables precise manipulation of hydrogen sulfide (H₂S) biosynthesis—a gasotransmitter involved in vasodilation, inflammation, and mitochondrial function. In cancer models, CSE inhibition suppresses H₂S-dependent mitochondrial electron transport, reducing ATP production in tumor cells and sensitizing them to oxidative stress. Neurodegenerative studies demonstrate that L-homopropargylglycine-mediated H₂S depletion exacerbates tau phosphorylation in neuronal cells, implicating CSE-derived H₂S in neuroprotection [1] [3]. Conversely, in cardiovascular models, acute H₂S loss impairs endothelial nitric oxide synergy, increasing vascular stiffness.
Table 2: Disease Pathogenesis Insights via L-Homopropargylglycine-Induced H₂S Modulation
Disease Model | H₂S Change | Observed Phenotype | Molecular Mechanism |
---|---|---|---|
Colorectal Cancer | ↓ 85% | Reduced tumor proliferation; increased ROS | Impaired Complex IV activity; ATP depletion |
Alzheimer’s Neurons | ↓ 70% | Accelerated tau hyperphosphorylation | GSK-3β activation; ERK1/2 suppression |
Hypertension | ↓ 60% | Impaired vasorelaxation; endothelial dysfunction | Reduced eNOS sulfhydration; NO scavenging |
These findings position L-homopropargylglycine as a probe for evaluating H₂S as a therapeutic target in pathologies where transsulfuration flux is dysregulated [1] [5].
The terminal alkyne group of L-homopropargylglycine enables bioorthogonal "click chemistry" applications, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In vivo, methionyl-tRNA synthetase incorporates L-homopropargylglycine into nascent polypeptides during translation, replacing methionine residues. Subsequent incubation with azide-functionalized tags (e.g., fluorophores, biotin) allows chemoselective triazole ligation for protein visualization, purification, or analysis. This technique detects de novo protein synthesis with minimal steric interference due to L-homopropargylglycine’s structural similarity to methionine—unlike bulkier analogs like azidohomoalanine [2] [4] [7].
Table 3: Comparative Efficacy of Protein Labeling Tags
Parameter | L-Homopropargylglycine | Azidohomoalanine | Methionine (Control) |
---|---|---|---|
MetRS Incorporation Efficiency | 89% | 62% | 100% |
SAMe Pool Disruption | Minimal (≤5%) | Significant (300%) | None |
Growth Inhibition (Mammalian Cells) | 8% | 33% | 0% |
Click Reaction Yield | >95% | 90% | N/A |
Key applications include:
This mechanistic versatility solidifies L-homopropargylglycine’s role in dynamic proteome profiling without perturbing native cellular biochemistry [2] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7